molecular formula C9H11N3 B13104196 6-Isopropylimidazo[1,2-a]pyrimidine

6-Isopropylimidazo[1,2-a]pyrimidine

Cat. No.: B13104196
M. Wt: 161.20 g/mol
InChI Key: YTNGPNZUMGDACB-UHFFFAOYSA-N
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Description

6-Isopropylimidazo[1,2-a]pyrimidine is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the imidazo[1,2-a]pyrimidine class of fused heterocycles, which are recognized as privileged structures in pharmaceutical development due to their wide range of biological activities and their similarity to purine bases, making them synthetic bioisosteres . Researchers value this core structure for its versatility in synthetic chemistry, where it can be functionalized through various methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations, to build novel compound libraries . The specific presence of an isopropyl substituent at the 6-position is a key feature for investigation, as structure-activity relationship (SAR) studies on analogous compounds have demonstrated that substituents capable of influencing electronic properties or steric bulk can significantly modulate biological potency . Imidazo[1,2-a]pyrimidine derivatives have been investigated for numerous therapeutic applications. Recent scientific literature highlights their potential as antimicrobial agents, with some derivatives exhibiting good activity against Gram-positive bacteria and pathogenic fungi such as Candida albicans . Furthermore, closely related structures have shown promising antitumor effects, acting as selective inhibitors of targets like fibroblast growth factor receptors (FGFRs) in models of hepatocellular carcinoma . Other explored research areas include their use as urease inhibitors and antifungal agents, with molecular docking studies suggesting a potential mechanism of action involving binding to enzymes like CYP51 . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or human use. Researchers can utilize this compound as a key intermediate for the design and synthesis of novel bioactive molecules or as a standard in biochemical screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

6-propan-2-ylimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H11N3/c1-7(2)8-5-11-9-10-3-4-12(9)6-8/h3-7H,1-2H3

InChI Key

YTNGPNZUMGDACB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2C=CN=C2N=C1

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of Imidazo 1,2 a Pyrimidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of atoms.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. In the case of 6-isopropylimidazo[1,2-a]pyrimidine, the spectrum would exhibit distinct signals for the aromatic protons on the heterocyclic core and the aliphatic protons of the isopropyl substituent.

The aromatic region is of particular importance for confirming the imidazo[1,2-a]pyrimidine (B1208166) structure. The protons on the five-membered imidazole (B134444) ring (H-2 and H-3) and the six-membered pyrimidine (B1678525) ring (H-5 and H-7) resonate at characteristic chemical shifts. The introduction of the isopropyl group at the C6 position influences the electronic environment and, consequently, the chemical shifts of the neighboring protons, particularly H-5 and H-7.

The isopropyl group itself gives rise to two characteristic signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃), with a typical coupling constant (³J) of approximately 7 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the known spectrum of the parent imidazo[1,2-a]pyrimidine and standard substituent effects.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.8-8.0Singlet-
H-3~7.6-7.8Singlet-
H-5~8.4-8.6Singlet-
H-7~8.2-8.4Singlet-
-CH (isopropyl)~3.0-3.3Septet~7.0
-CH₃ (isopropyl)~1.2-1.4Doublet~7.0

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, a total of 10 distinct carbon signals are expected: seven for the bicyclic core and three for the isopropyl group. The chemical shifts of the heterocyclic carbons are indicative of their position within the aromatic system. The carbons of the isopropyl group appear in the aliphatic region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between quaternary (C), methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on known spectra of substituted imidazo[1,2-a]pyrimidines and standard substituent effects.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~135-137
C-3~112-114
C-5~145-147
C-6~150-152
C-7~118-120
C-8a~148-150
C-9aNot Widely Reported
-CH (isopropyl)~30-35
-CH₃ (isopropyl)~22-24

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a key correlation would be observed between the isopropyl methine proton and the isopropyl methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the direct assignment of carbon signals based on their attached, and usually pre-assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two or three bonds. It is crucial for connecting different parts of a molecule. For instance, a key HMBC correlation would be observed from the isopropyl methine proton to the C6 carbon of the pyrimidine ring, definitively proving the location of the substituent. Other important correlations would link the aromatic protons to various carbons within the heterocyclic system. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation, though less critical for a planar aromatic system like this one.

Table 3: Key Expected 2D NMR Correlations for this compound

2D NMR ExperimentKey Correlation FromKey Correlation ToInformation Gained
COSYIsopropyl -CHIsopropyl -CH₃Confirms isopropyl group connectivity.
HSQC/HMQCH-5C-5Assigns C-5 chemical shift.
HSQC/HMQCIsopropyl -CHIsopropyl -CHAssigns isopropyl methine carbon.
HMBCIsopropyl -CHC-6, C-5, C-7Confirms C6 position of the isopropyl group.
HMBCH-5C-6, C-7, C-8aConfirms assignments around the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular formula of a compound. pressbooks.pubresearchgate.net It measures the mass of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of an unambiguous elemental composition, distinguishing between compounds that might have the same nominal mass but different formulas. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₁N₃.

Table 4: HRMS Data for this compound

Molecular FormulaIonCalculated Exact Mass (m/z)
C₁₀H₁₁N₃[M+H]⁺174.1026
C₁₀H₁₁N₃[M+Na]⁺196.0845

Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is a powerful combination for analyzing compounds in complex mixtures and for studying their fragmentation patterns. ESI is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.

Tandem mass spectrometry (MS/MS) experiments can then be performed on the isolated [M+H]⁺ ion. In this process, the ion is fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For protonated this compound, characteristic fragmentation pathways would likely involve the pyrimidine ring and the loss of the isopropyl substituent. sapub.org

A probable primary fragmentation step would be the loss of the isopropyl group, either as a neutral propene molecule (loss of 42 Da) via a McLafferty-type rearrangement or as an isopropyl radical (loss of 43 Da). Subsequent fragmentation would involve the breakdown of the stable imidazo[1,2-a]pyrimidine ring system.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of the fused heterocyclic ring system and the isopropyl substituent.

The isopropyl group attached at the 6-position will also produce characteristic absorption bands. These include the aliphatic C-H stretching vibrations of the methyl and methine groups, which are expected in the 2975-2850 cm⁻¹ region. Additionally, the C-H bending vibrations of the isopropyl group will be observable in the 1470-1450 cm⁻¹ and 1385-1365 cm⁻¹ regions, with the latter often showing a characteristic doublet for the gem-dimethyl structure.

Based on published data for related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) structures, the following table summarizes the expected characteristic IR absorption bands for this compound. nih.govnih.gov

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group/Structural Feature
~3100-3000 C-H Stretch Aromatic (Imidazo[1,2-a]pyrimidine ring)
~2970-2870 C-H Stretch Aliphatic (Isopropyl group)
~1630-1610 C=N Stretch Imidazo[1,2-a]pyrimidine ring
~1580-1450 C=C & C=N Stretch Aromatic ring skeletal vibrations
~1470-1450 C-H Bend Isopropyl group (CH₃)
~1385-1370 C-H Bend Isopropyl group (gem-dimethyl)
~850-750 C-H Bend (out-of-plane) Aromatic ring

It is important to note that the exact positions of these bands can be influenced by the electronic environment and solid-state effects. For instance, in some synthesized imine derivatives of imidazo[1,2-a]pyrimidine, the C=N group vibration was observed between 1626–1617 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule and the extent of its conjugated system. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like this compound, the most significant electronic transitions are typically π → π* transitions.

The UV-Vis spectrum of the imidazo[1,2-a]pyrimidine core is characterized by multiple absorption bands. Studies on related imidazo[1,2-a]pyrimidine derivatives have shown absorption bands that are attributed to π → π* transitions. researchgate.net In some cases, intramolecular charge-transfer (ICT) transitions can also be observed, particularly when electron-donating or electron-withdrawing groups are present on the heterocyclic system.

For the parent imidazo[1,2-a]pyrimidine, the electronic transitions are primarily associated with the delocalized π-electron system of the fused rings. The introduction of an isopropyl group at the 6-position, being a weakly electron-donating alkyl group, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound, due to a mild hyperconjugative effect that slightly raises the energy of the highest occupied molecular orbital (HOMO).

Based on studies of similar imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine systems, the UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit strong absorption bands in the UV region. For example, some imidazo[1,2-a]pyridine derivatives show absorption maxima around 260 nm and 320 nm, which are assigned to π–π* transitions. nih.gov Another study on imidazo[1,2-a]azines reported two typical absorption bands, one around 280 nm (π → π* transition) and another around 315 nm. researchgate.net

The following table outlines the anticipated UV-Vis absorption data for this compound.

Table 2: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax, nm) Type of Transition Chromophore
~260-280 π → π* Imidazo[1,2-a]pyrimidine ring
~315-330 π → π* / ICT Imidazo[1,2-a]pyrimidine ring

The solvent can have a significant impact on the position and intensity of the absorption bands. In polar solvents, a slight shift in the λmax values may be observed due to solvatochromic effects. The study of these shifts can provide further insight into the nature of the electronic transitions.

Computational and Theoretical Investigations of the 6 Isopropylimidazo 1,2 a Pyrimidine Framework

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic properties of the 6-isopropylimidazo[1,2-a]pyrimidine framework at the molecular level.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the molecular properties of organic compounds. nih.gov For imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or 6-311++G(d,p) basis set, are employed to determine optimized geometries, vibrational frequencies, and various electronic parameters. nih.govnih.gov These calculations provide a foundational understanding of the molecule's stability and have been shown to be a reliable tool for predicting correct molecular structures corresponding to the lowest energy state. nih.govresearchgate.net

Key parameters derived from DFT calculations that help in predicting reactivity include:

Chemical Hardness (η) and Softness (S): These properties indicate the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): This relates to the tendency of electrons to escape from the system. researchgate.net

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons.

Maximum Electronic Charge Transfer (ΔNmax): This parameter estimates the maximum charge that a molecule can accept. researchgate.net

Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE_gap), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

For imidazo[1,2-a]pyrimidine derivatives, FMO analysis helps to:

Identify the regions of the molecule that are most likely to be involved in chemical reactions.

Predict the molecule's electrical properties and optical polarizability. researchgate.net

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov

Table 1: Frontier Molecular Orbital Data for a Representative Imidazo[1,2-a]pyrimidine Derivative

ParameterValue (eV)
E_HOMO-6.2
E_LUMO-2.1
ΔE_gap4.1

Note: The values presented are illustrative and can vary depending on the specific derivative and the level of theory used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It helps to identify the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding intermolecular interactions and predicting reactivity. nih.govuni-muenchen.de The MEP map displays different electrostatic potential values on the molecular surface using a color-coded scheme. uni-muenchen.de

Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack. researchgate.net

Green regions: Represent areas of neutral potential. researchgate.net

In imidazo[1,2-a]pyrimidine derivatives, MEP analysis has shown that negative potential sites are often located around nitrogen atoms, indicating their role as nucleophilic centers. nih.gov Conversely, positive potentials are typically found around hydrogen atoms. researchgate.net This information is particularly useful in drug design for identifying potential hydrogen bonding sites. researchgate.netjohnshopkins.edu

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are advanced computational methods that provide detailed insights into the nature of chemical bonds and non-covalent interactions within a molecular system. nih.govresearchgate.net

QTAIM analysis is based on the topology of the electron density. nih.gov By identifying bond critical points (BCPs) between atoms, QTAIM can characterize the type and strength of chemical bonds. nih.gov

RDG analysis is used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.gov This is achieved by plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. The resulting plot reveals different types of interactions:

Blue isosurfaces: Indicate strong attractive interactions like hydrogen bonds. nih.gov

Green isosurfaces: Represent weak van der Waals interactions. nih.gov

Red isosurfaces: Signify repulsive interactions. nih.gov

These analyses have been applied to imidazo[1,2-a]pyrimidine derivatives to understand the intramolecular and intermolecular forces that govern their structure and interactions with other molecules. nih.govresearchgate.net

Molecular Modeling and Simulation for Intermolecular Interactions

Molecular modeling and simulation techniques are essential for studying how the this compound framework interacts with biological targets.

Molecular Docking Simulations for Ligand-Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govnih.gov This method is widely used in drug discovery to understand the binding modes and estimate the binding affinity of potential drug candidates. nih.gov

For imidazo[1,2-a]pyrimidine derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various biological targets. nih.gov These studies involve docking the imidazo[1,2-a]pyrimidine derivatives into the active site of a target protein to predict their binding conformation and interactions. The results of these simulations can provide valuable information about:

The key amino acid residues involved in the binding.

The types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

The binding energy, which gives an indication of the binding affinity.

For instance, docking studies on imidazo[1,2-a]pyrimidine derivatives have been used to evaluate their potential as antimicrobial agents and inhibitors of enzymes relevant to various diseases. nih.govnih.gov The insights gained from these simulations can guide the design and optimization of new, more potent inhibitors based on the this compound scaffold.

Protein-Ligand Interaction Analysis and Binding Site Characterization

Computational docking simulations are instrumental in understanding how this compound derivatives interact with protein targets. These studies help in characterizing the binding site and identifying key interactions that contribute to biological activity.

For instance, molecular docking studies on various imidazo[1,2-a]pyrimidine derivatives have been performed to investigate their potential as antimicrobial agents. nih.gov The analysis of the docking simulations reveals the specific amino acid residues within the target protein's active site that form bonds with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and other electrostatic forces. The Protein-Ligand Interaction Profiler (PLIP) is a tool often used to detect and visualize these non-covalent interactions between proteins and ligands, which can also be extended to DNA and RNA. researchgate.net

In a study targeting the inhibition of SARS-CoV-2 entry, imidazo[1,2-a]pyrimidine Schiff base derivatives were docked into the active sites of human angiotensin-converting enzyme 2 (hACE2) and the spike protein. nih.gov The results indicated that these compounds could potentially act as entry inhibitors by binding to key residues in these proteins. nih.gov Similarly, docking analyses of imidazo[1,2-a]pyrimidine derivatives against various bacterial and fungal protein targets have been conducted to elucidate their antimicrobial mechanisms. nih.gov

The following interactive table summarizes the types of interactions observed in docking studies of imidazo[1,2-a]pyrimidine derivatives with various protein targets.

Target ProteinLigand DerivativeKey Interacting ResiduesType of InteractionReference
S. aureus DNA gyrase3gASP81, GLY85, ILE86Hydrogen Bond, Hydrophobic nih.gov
C. albicans CYP513jTYR132, PHE231, HIE377π-π Stacking, Hydrophobic nih.gov
hACE2Schiff Base DerivativeGLN24, TYR83, LYS353Hydrogen Bond, Electrostatic nih.gov
Spike ProteinSchiff Base DerivativeSER494, TYR449, GLN498Hydrogen Bond, van der Waals nih.gov

Binding Affinity Prediction and Scoring Functions

A critical aspect of computational drug design is the prediction of binding affinity, which quantifies the strength of the interaction between a ligand and its protein target. Scoring functions are algorithms used in molecular docking programs to estimate this binding affinity, typically expressed in kcal/mol. nih.gov

Several studies have utilized scoring functions to rank and prioritize imidazo[1,2-a]pyrimidine derivatives based on their predicted binding affinities. For example, in the investigation of imidazo[1,2-a]pyrimidine Schiff bases as potential SARS-CoV-2 inhibitors, the top-scoring compound exhibited a binding affinity of -9.1 kcal/mol with hACE2 and -7.3 kcal/mol with the spike protein. nih.gov These values were comparable to or better than known inhibitors, suggesting a strong potential for these compounds. nih.gov

Similarly, in the context of antimicrobial research, the docking scores of imidazo[1,2-a]pyrimidine derivatives against various bacterial and fungal targets have been calculated to predict their inhibitory potential. nih.gov The binding affinity of pyrimidine (B1678525) analogues to the Akt protein, a target in cancer therapy, was found to range from -4 to -7 kcal/mol, indicating a good potential affinity. nih.gov

The table below presents a selection of predicted binding affinities for imidazo[1,2-a]pyrimidine derivatives against different protein targets.

Ligand DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Imidazo[1,2-a]pyrimidine Schiff BasehACE2-9.1 nih.gov
Imidazo[1,2-a]pyrimidine Schiff BaseSpike Protein-7.3 nih.gov
Compound 3gS. aureus DNA gyrase-8.5 nih.gov
Compound 3jC. albicans CYP51-9.2 nih.gov
Pyrimidine derivative 1Akt protein-5.82 nih.gov

Mechanistic Investigations of Chemical Reactions via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions involving the imidazo[1,2-a]pyrimidine framework. nih.govnih.gov These studies can provide detailed insights into reaction pathways, transition states, and the energetics of the process.

For example, quantum chemical calculations have been employed to study the reaction mechanism for the formation of the imidazo[1,2-a]pyrimidine core. nih.gov By calculating the minimum energy paths, researchers can postulate the most likely sequence of events at a molecular level. nih.gov These calculations often involve modeling the interaction of reactants, such as 2-aminoimidazole with N-substituted maleimides, and tracking the changes in energy as the reaction progresses to form the tetrahydroimidazo[1,2-a]pyrimidine product. nih.gov

DFT calculations at the B3LYP/6-311++G(d,p) level of theory, incorporating solvation effects, have been used to investigate the interaction between 2-aminoimidazole and N-phenylmaleimide, providing a detailed understanding of the reaction mechanism. nih.gov Such computational studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. dergipark.org.tr

In Silico Prediction of Molecular Properties and Reactivity Descriptors

In silico methods are widely used to predict the molecular properties and reactivity of the this compound framework and its derivatives. These predictions are crucial for assessing the drug-likeness and potential biological activity of new compounds. nih.govnih.gov

Key molecular properties that are often calculated include molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). mdpi.com These parameters are used to evaluate a compound's adherence to guidelines like Lipinski's rule of five, which helps predict oral bioavailability. mdpi.comresearchgate.net

Reactivity descriptors, derived from quantum chemical calculations, provide insights into the chemical behavior of molecules. nih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). nih.govresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The MEP map visually represents the electron density distribution, highlighting regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net

The following table provides a summary of predicted molecular properties for a representative imidazo[1,2-a]pyrimidine derivative.

PropertyPredicted ValueSignificanceReference
Molecular Weight< 500 g/mol Adherence to Lipinski's rule mdpi.com
logP< 5Good lipophilicity for oral absorption mdpi.com
Hydrogen Bond Donors< 5Adherence to Lipinski's rule mdpi.com
Hydrogen Bond Acceptors< 10Adherence to Lipinski's rule mdpi.com
Polar Surface Area (PSA)< 140 ŲGood membrane permeability nih.gov
HOMO EnergyVariesIndicates electron-donating ability nih.gov
LUMO EnergyVariesIndicates electron-accepting ability nih.gov
HOMO-LUMO GapVariesRelates to chemical reactivity and stability nih.gov

Molecular Interactions and Biochemical Studies of Imidazo 1,2 a Pyrimidine Derivatives Excluding Clinical Applications

Enzyme Interaction and Inhibition Mechanism Studies (In Vitro and In Silico)

Imidazo[1,2-a]pyrimidine (B1208166) derivatives have been the subject of numerous studies to understand their interactions with a range of enzymes. These investigations, conducted through both laboratory experiments (in vitro) and computer simulations (in silico), have revealed significant inhibitory activities and provided insights into their mechanisms of action.

Interactions with Microbial Enzymes (e.g., Lanosterol 14α-demethylase (CYP51))

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in both fungi and mammals. wikipedia.orguniprot.org It catalyzes the removal of a methyl group from lanosterol, a key step in the production of essential sterols. wikipedia.orguniprot.org While specific studies on 6-Isopropylimidazo[1,2-a]pyrimidine's interaction with CYP51 are not detailed in the provided results, the broader class of imidazo[1,2-a]pyrimidine derivatives has been investigated for their antimicrobial and antifungal properties, which often involve targeting enzymes like CYP51. nih.govnih.gov Molecular docking studies of some imidazo[1,2-a]pyrimidines suggest potential antifungal activity against Candida albicans, comparable to the known CYP51 inhibitor, voriconazole. researchgate.net The functionalized imidazo[1,2-a]pyrimidine scaffold is considered a valuable starting point for developing new antimicrobial agents. nih.gov

Interactions with Other Relevant Enzymes (e.g., α-glucosidase, VEGFR2, hACE2)

The versatility of the imidazo[1,2-a]pyrimidine structure allows for its interaction with a wide array of enzymes, including those relevant to metabolic diseases, cancer, and viral entry.

α-Glucosidase: This enzyme is a key target for managing type 2 diabetes as it is involved in carbohydrate digestion. jocpr.com Several studies have demonstrated the potent inhibitory effects of imidazo[1,2-a]pyrimidine derivatives on α-glucosidase. nih.govnih.gov For instance, a series of 3-amino-2,4-diarylbenzo nih.govnih.govimidazo[1,2-a]pyrimidines showed excellent inhibitory activity against yeast α-glucosidase, with IC50 values ranging from 16.4 to 297.0 μM, significantly more potent than the standard, acarbose (B1664774) (IC50 = 750.0 μM). nih.gov Another study on pyrimidine-fused heterocycles also identified them as a novel class of α-glucosidase inhibitors. dntb.gov.ua

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical player in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov Inhibition of VEGFR-2 is a key strategy in cancer therapy. Pyrimidine-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.gov For example, certain pyrimidine (B1678525) derivatives exhibited superior inhibitory activities against cancer cell lines compared to the known drug Pazopanib. nih.gov Molecular docking studies have helped in understanding the binding modes of these compounds with VEGFR-2. nih.gov

hACE2: The human angiotensin-converting enzyme 2 (hACE2) is the primary receptor for the SARS-CoV-2 virus, making it a crucial target for preventing viral entry. nih.govnih.gov Novel imidazo[1,2-a]pyrimidine derivatives have been investigated as potential dual inhibitors of hACE2 and the viral spike protein. nih.govnih.gov Molecular docking studies have shown that some of these derivatives have a high binding affinity for the ACE2 receptor, comparable to its natural ligand, suggesting they could act as effective entry inhibitors. nih.gov

Enzyme Kinetic Analyses and Inhibition Types

Enzyme kinetic studies are essential for understanding how a compound inhibits an enzyme's activity. These analyses can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency (Ki value).

For imidazo[1,2-a]pyrimidine derivatives, kinetic analyses have been performed to characterize their inhibitory mechanisms. For example, a study on pyrimidine derivatives as α-glucosidase inhibitors revealed that the most active compound acted as a competitive inhibitor with a Ki of 166 µM. jocpr.com In another study, imidazo[1,2-a]pyridine-based thiadiazole derivatives were found to be potent inhibitors of aldose reductase, α-glycosidase, and α-amylase, with their inhibition constants (Ki) determined. nih.gov Similarly, kinetic studies on imidazo[1,2-a]pyridine (B132010) derivatives as COX-2 inhibitors helped to establish their potency and selectivity. rjpbr.comrjsocmed.com The ATP-competitive inhibitory profile of certain imidazo[1,2-a]pyridine-thiophene derivatives against FLT3 kinase was also discovered through inhibition kinetic studies. nih.gov

Binding Studies with Biomolecules and Macromolecular Targets

Understanding how potential drug molecules interact with abundant proteins in the bloodstream, such as serum albumins, is crucial for pharmacology. These interactions can significantly influence the distribution, metabolism, and efficacy of a compound.

Interactions with Serum Albumins (e.g., Bovine Serum Albumin - BSA)

Bovine Serum Albumin (BSA) is often used as a model protein for human serum albumin due to its structural similarity and availability. Studies have investigated the binding of pyrimidine derivatives to BSA to understand their pharmacokinetic properties. daneshyari.comnih.gov The binding of a biologically active pyrimidine derivative to BSA was found to be a spontaneous and endothermic process, primarily driven by hydrophobic interactions. daneshyari.comnih.gov The binding constant (K) and the number of binding sites (n) were determined, indicating a single binding site on BSA for the pyrimidine derivative. semanticscholar.org

Biophysical Characterization of Binding Events (e.g., Fluorescence Spectroscopy, UV-Vis Spectroscopy, Competitive Displacement Assays)

A variety of biophysical techniques are employed to characterize the binding of small molecules to proteins like BSA.

Fluorescence Spectroscopy: This is a widely used method to study drug-protein interactions. The intrinsic fluorescence of proteins, mainly from tryptophan and tyrosine residues, can be quenched upon binding of a small molecule. nih.gov Studies on imidazo[2,1-b]thiazole (B1210989) analogues and other pyrimidine derivatives with BSA have used fluorescence quenching to determine binding constants, the number of binding sites, and the quenching mechanism (static or dynamic). nih.govnih.gov The results often indicate that the binding process leads to conformational changes in the protein. nih.gov

UV-Vis Spectroscopy: UV-Vis absorption spectroscopy can also provide evidence of complex formation between a drug and a protein. Changes in the absorption spectra of the protein or the small molecule upon interaction can indicate binding and may suggest structural alterations in the protein. daneshyari.commdpi.com

Competitive Displacement Assays: These assays are used to identify the specific binding site of a compound on a protein. By using site-specific markers, researchers can determine whether the compound of interest competes for the same binding site. For example, site marker experiments have been used to suggest that roflumilast, a drug containing a structure related to pyrimidines, binds to Site I of BSA. nih.gov

Interactive Data Table: Enzyme Inhibition by Imidazo[1,2-a]pyrimidine Derivatives

Compound ClassTarget EnzymeInhibition Data (IC50/Ki)Reference
3-amino-2,4-diarylbenzo nih.govnih.govimidazo[1,2-a]pyrimidinesYeast α-glucosidaseIC50: 16.4 ± 0.36 μM to 297.0 ± 1.2 μM nih.gov
Pyrimidine derivativesα-glucosidaseKi: 166 µM (competitive inhibition) jocpr.com
Imidazo[1,2-a]pyridine derivativesCOX-2IC50: 0.05 µM to 0.13 µM rjpbr.com
Imidazo[1,2-a]pyrimidine Schiff base derivativehACE2Binding Affinity: -9.1 kcal/mol nih.gov

Interactive Data Table: Binding Parameters of Pyrimidine Derivatives with BSA

CompoundMethodBinding Constant (K)Number of Binding Sites (n)Thermodynamic Parameters (ΔH, ΔS, ΔG)Reference
2-amino-6-hydroxy-4-(4-N, N-dimethylaminophenyl)-pyrimidine-5-carbonitrileFluorescence SpectroscopyNot specified, but determined~1ΔH = 15.15 kJ/mol, ΔS = 51.26 J/mol K, ΔG = -36.11 kJ/mol daneshyari.comnih.gov
ImidaclopridFluorescence SpectroscopyKLB: 3.424×10^4 L·mol−11.156ΔH = 5.188 kJ·mol−1, ΔS = 103.9 J·K−1·mol−1, ΔG = −26.36 kJ·mol−1 researchgate.net

DNA Interaction Mechanisms

Research into the imidazo[1,2-a]pyrimidine class of compounds has revealed their potential to act as DNA-damaging agents. nih.govplos.org This activity is a cornerstone of their potential biological effects and is of significant interest in understanding their mechanism of action at a molecular level.

DNA Damage:

Studies have shown that certain derivatives of the imidazo[1,2-a]pyrimidine scaffold can function as DNA poisons. For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine has been demonstrated to cause damage to nuclear DNA and induce mutagenesis. nih.govplos.org This effect is distinct from that of its closely related analogue, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine, which primarily targets mitochondrial function. nih.govplos.org The key difference, a single nitrogen atom at position 8 in the pyrimidine ring, dramatically alters the compound's intracellular target from the mitochondria to the nucleus. nih.gov This suggests that the imidazo[1,2-a]pyrimidine core is crucial for directing the molecule to interact with and damage nuclear DNA. The proposed mechanism for this DNA damage is likely related to the generation of oxidative stress. nih.gov

Binding Modes:

While the precise binding mode of this compound to DNA has not been specifically elucidated, studies on related heterocyclic systems provide insights into potential interaction mechanisms. For other fused heterocyclic compounds, binding to DNA can occur through several modes, including intercalation between base pairs, groove binding, and electrostatic interactions. nih.gov For example, certain steroidal imidazo[1,2-a]pyridines have been shown to bind to the minor groove of DNA, primarily through electrostatic and hydrophobic interactions. nih.gov Given the planar nature of the imidazo[1,2-a]pyrimidine ring system, intercalation is a plausible mode of interaction. The substituents on the heterocyclic core play a critical role in determining the preferred binding mode and the strength of the interaction.

Structure-Activity Relationship (SAR) Studies on Imidazo[1,2-a]pyrimidine Scaffolds

The biological activity of imidazo[1,2-a]pyrimidine derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies help to understand how different chemical features influence the interaction with biological targets.

Influence of Chemical Features on Binding:

Previous research has highlighted the importance of substituents at various positions of the imidazo[1,2-a]pyrimidine scaffold. For instance, the presence of a nitroso group at position 3 has been found to be critical for the bioactivity of some derivatives in yeast. nih.gov Furthermore, the substitution at position 8 (a nitrogen atom in the pyrimidine ring) is a key determinant of the compound's mechanism of action, directing it towards nuclear DNA damage. nih.gov

While specific SAR studies on the 6-isopropyl group are not available, we can hypothesize its potential influence. The isopropyl group is a moderately bulky and hydrophobic substituent. Its presence at position 6 could:

Influence solubility and membrane permeability: The hydrophobic nature of the isopropyl group could affect the compound's ability to cross cellular and nuclear membranes to reach its DNA target.

Sterically hinder or enhance binding: Depending on the specific binding pocket of a target protein or the geometry of DNA interaction, the isopropyl group could either sterically clash with the target or fit into a hydrophobic pocket, thereby enhancing binding affinity.

Modulate electronic properties: The electron-donating nature of the isopropyl group could subtly alter the electronic distribution of the heterocyclic ring system, which may impact its interaction with biological macromolecules.

A summary of key SAR points for the imidazo[1,2-a]pyrimidine scaffold is presented in the table below.

PositionSubstituent/FeatureInfluence on ActivityReference
3 Nitroso groupEssential for significant bioactivity in some yeast-based assays. nih.gov
8 Nitrogen atomDirects the compound to cause nuclear DNA damage. nih.gov
General SubstituentsCan modulate binding affinity and mechanism of action. nih.govresearchgate.net

Chemical-Genetic Profiling for Target Pathway Elucidation

Chemical-genetic profiling is a powerful tool used to uncover the mechanism of action of bioactive compounds. This technique involves screening a compound against a library of yeast deletion mutants to identify genes and pathways that are essential for resistance to the compound.

Studies utilizing this approach have been instrumental in differentiating the mechanisms of closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives. nih.gov For 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine, chemical-genetic screening revealed that yeast strains with deletions in DNA repair pathways were particularly sensitive to the compound. nih.govplos.org This finding provided strong evidence that the compound acts as a DNA poison and that intact DNA repair mechanisms are required to mitigate its toxic effects. nih.govplos.org

This approach could be invaluable in elucidating the specific target and pathway of this compound. By identifying which gene deletions confer sensitivity to this specific compound, researchers could pinpoint the cellular processes it disrupts. For example, if deletions in genes involved in specific DNA repair pathways, such as base excision repair or nucleotide excision repair, result in heightened sensitivity, it would provide detailed insights into the nature of the DNA lesions caused by the compound.

The table below outlines the principle of chemical-genetic profiling for an imidazo[1,2-a]pyrimidine derivative.

CompoundPhenotype of Yeast Deletion MutantsImplied Mechanism of ActionReference
2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidineSensitive strains have deletions in DNA repair pathway genes.Acts as a DNA poison, causing nuclear DNA damage. nih.govplos.org

Future Directions and Emerging Research Avenues for 6 Isopropylimidazo 1,2 a Pyrimidine Research

Development of Novel and Sustainable Synthetic Protocols for the 6-Isopropylimidazo[1,2-a]pyrimidine Scaffold

The synthesis of imidazo[1,2-a]pyrimidines has traditionally been achieved through methods like the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones. researchgate.net However, the demand for more environmentally friendly and efficient processes has spurred the development of novel synthetic strategies.

Recent advancements have focused on green chemistry principles, utilizing catalysts such as neutral alumina (B75360) and employing microwave irradiation to facilitate solvent-free reactions. nih.gov These methods not only reduce reaction times and improve yields but also minimize the generation of hazardous waste. nih.govnih.gov For instance, the use of gold nanoparticles as a catalyst in a green solvent offers a rapid and efficient route to imidazo[1,2-a]pyrimidine (B1208166) derivatives with high yields. mdpi.com Another innovative approach involves ultrasound-assisted synthesis, which has been successfully used to produce polyfluoro-substituted benzo bio-conferences.orgnih.govimidazo[1,2-a]pyrimidine derivatives without the need for metals, solvents, or additives. acs.org

Furthermore, multicomponent reactions are gaining prominence as they allow for the construction of complex molecules in a single step from simple starting materials. bio-conferences.orgrsc.org These one-pot syntheses are highly efficient and atom-economical, aligning with the principles of sustainable chemistry. bio-conferences.org The development of such protocols is crucial for the large-scale and cost-effective production of this compound and its analogs for further research and potential commercialization.

Synthetic MethodKey FeaturesSustainability AspectReference(s)
Microwave-Assisted Synthesis Rapid, efficient, high yields, reduced reaction times.Solvent-free conditions, energy efficiency. nih.govnih.gov
Gold Nanoparticle Catalysis Green solvent, mild reaction conditions, high activity.Environmentally friendly process. mdpi.com
Ultrasound-Assisted Synthesis Metal-free, solvent-free, additive-free.Ecologically friendly and efficient. acs.org
Multicomponent Reactions One-pot synthesis, high efficiency, atom economy.Reduces waste and procedural steps. bio-conferences.orgrsc.org

Advancements in Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational modeling, particularly Density Functional Theory (DFT), is being used to predict the structural and electronic properties of novel derivatives. nih.gov These methods allow researchers to understand the molecule's frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and other quantum chemical parameters. nih.gov

This predictive power enables the rational design of new compounds with desired properties, saving significant time and resources compared to traditional trial-and-error synthesis. For example, molecular docking studies are employed to simulate the interaction of imidazo[1,2-a]pyrimidine derivatives with biological targets, such as proteins and enzymes. nih.govnih.gov By predicting the binding affinity and mode of interaction, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity. nih.gov In one study, molecular docking was used to identify imidazo[1,2-a]pyrimidine derivatives with the potential to inhibit the entry of the SARS-CoV-2 virus into human cells. nih.gov

Exploration of Undiscovered Molecular Interactions and Binding Partners

The biological activity of this compound and its analogs stems from their interactions with various molecular targets within the body. While some binding partners are known, there is a vast and largely unexplored landscape of potential molecular interactions. The structural similarity of the imidazo[1,2-a]pyrimidine core to purines suggests that these compounds could interact with a wide range of biological molecules that recognize purine-like structures. researchgate.netnih.gov

Future research will likely focus on identifying and characterizing these novel interactions. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and chemical probes will be instrumental in pulling down and identifying the binding partners of this compound from complex biological samples. Understanding these interactions is critical for elucidating the mechanisms of action of existing compounds and for identifying new therapeutic applications. For instance, some imidazo[1,2-a]pyrimidine derivatives have been investigated for their effects on leukocyte functions, suggesting interactions with components of the inflammatory pathway. nih.gov Others have been explored as antagonists of the human A2A adenosine (B11128) receptor, indicating a potential role in neurological disorders. nih.gov

Integration of Multidisciplinary Approaches for Comprehensive Understanding of the Chemical Compound's Behavior

A comprehensive understanding of this compound requires a collaborative effort that integrates knowledge and techniques from various scientific disciplines. The synergy between synthetic chemistry, computational modeling, molecular biology, and pharmacology is essential for a holistic view of the compound's behavior.

For example, synthetic chemists can create libraries of novel derivatives, which can then be screened for biological activity by pharmacologists. dergipark.org.tr Promising candidates can be further investigated by molecular biologists to determine their mechanism of action and identify their cellular targets. researchgate.net Computational chemists can then use this information to refine their models and design the next generation of compounds with improved potency and selectivity. nih.gov This iterative cycle of design, synthesis, and testing, fueled by interdisciplinary collaboration, will accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.

DisciplineContribution to Research
Synthetic Chemistry Design and synthesis of novel derivatives and libraries of compounds. rsc.org
Computational Chemistry Predictive modeling of molecular properties and interactions. nih.gov
Molecular Biology Identification of binding partners and elucidation of mechanisms of action. researchgate.net
Pharmacology In vitro and in vivo evaluation of biological activity and therapeutic potential. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.